molecular formula C10H19IO B13341477 1-Iodo-2-(propan-2-yloxy)cycloheptane

1-Iodo-2-(propan-2-yloxy)cycloheptane

Katalognummer: B13341477
Molekulargewicht: 282.16 g/mol
InChI-Schlüssel: WSNQLRULQBFKQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2-(propan-2-yloxy)cycloheptane is an organic compound with the molecular formula C₁₀H₁₉IO. It is a cycloheptane derivative where an iodine atom and a propan-2-yloxy group are attached to the second carbon of the cycloheptane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-(propan-2-yloxy)cycloheptane typically involves the iodination of 2-(propan-2-yloxy)cycloheptane. This can be achieved through the reaction of 2-(propan-2-yloxy)cycloheptane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-2-(propan-2-yloxy)cycloheptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-(propan-2-yloxy)cycloheptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cycloheptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s effects in biological systems would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Iodo-2-(propan-2-yloxy)cycloheptane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Eigenschaften

Molekularformel

C10H19IO

Molekulargewicht

282.16 g/mol

IUPAC-Name

1-iodo-2-propan-2-yloxycycloheptane

InChI

InChI=1S/C10H19IO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3

InChI-Schlüssel

WSNQLRULQBFKQJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1CCCCCC1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.